6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline]
Description
6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is a spiropyran derivative characterized by a methoxy (-OCH₃) substituent at the 6-position of the chromene moiety and three methyl groups on the indoline ring. Spiropyrans are photochromic molecules that undergo reversible structural transformations between a closed spiropyran (SP) form and an open merocyanine (MC) form upon exposure to light or heat. This compound’s methoxy group enhances its electron-donating properties, influencing its photophysical behavior and stability .
Key applications include molecular switches in photopharmacology, drug delivery systems, and sensors due to its reversible photochromism and fluorescent properties . Structural confirmation is typically achieved via NMR, IR spectroscopy, and X-ray crystallography .
Properties
IUPAC Name |
6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-19(2)16-7-5-6-8-17(16)21(3)20(19)12-11-14-13-15(22-4)9-10-18(14)23-20/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSSPNVRJMKJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is a compound belonging to the class of spiropyran derivatives, which are known for their unique photochromic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is with a molecular weight of 293.4 g/mol. The compound can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form. These forms exhibit different properties and biological activities depending on environmental conditions such as light and temperature .
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol |
| Solubility | Slightly soluble in methanol |
Photochromic Properties
The primary mechanism of action for 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] involves its ability to switch between two forms upon UV irradiation. This photoisomerization can influence various biochemical pathways, making it a candidate for applications in phototherapy and drug delivery systems .
Biochemical Interactions
Research indicates that the compound may interact with key enzymes and receptors in biological systems. For instance, its structural similarities with other chromene derivatives suggest potential inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of spiropyran derivatives. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of chromene compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the chromene ring significantly affect potency against pathogens .
Cytotoxic Effects
The cytotoxicity of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] has been evaluated against several cancer cell lines using the MTT assay. Results showed that certain derivatives possess significant inhibitory effects on cell proliferation, with IC50 values indicating potential as anticancer agents .
Table 2: Biological Activity Data
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) |
|---|---|---|
| Antimicrobial | Salmonella typhimurium | 0.49 - 3.9 |
| Cytotoxic | HCT-116 (colon carcinoma) | 1.08 - 1.48 |
| Antioxidant | Various free radical assays | Not specified |
Case Study 1: Tyrosinase Inhibition
A study synthesized novel chromene derivatives and assessed their inhibitory activities against tyrosinase, comparing them with standard inhibitors like kojic acid. The most effective derivative showed an IC50 value of 35.38 ± 2.12 µM, highlighting the potential of chromene-based compounds in treating hyperpigmentation disorders .
Case Study 2: Anticancer Potential
In another study focusing on cytotoxicity, several derivatives were tested against human cancer cell lines (HepG-2, MCF-7). The results indicated that modifications to the chromene structure could enhance cytotoxic effects, suggesting avenues for developing new anticancer therapies .
Scientific Research Applications
Photochemical Applications
Photochromic Properties
One of the prominent features of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] is its photochromic behavior. This compound can undergo reversible transformations upon exposure to light, which makes it suitable for applications in optical devices and sensors. Research indicates that derivatives of this compound exhibit photochromic properties in the long-wave region of the spectrum, allowing for their use in creating organic magnets with controlled characteristics and in information storage systems .
Mechanism of Action
The photochromism is attributed to the transformation between the closed form (spiropyran) and the open form (merocyanine) upon UV light exposure. This transformation is crucial for applications in molecular switches and sensors that respond to light stimuli .
Drug Delivery Systems
Nanoparticulate Drug Delivery
Recent studies have highlighted the potential of 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] as a component in amphiphilic copolymer systems for enhanced drug delivery. The compound can be incorporated into micelles or polymersomes, which are self-assembling structures that improve the solubility and bioavailability of poorly soluble drugs. The spiropyran moiety can facilitate triggered drug release upon UV irradiation, providing a controlled release mechanism that enhances therapeutic efficacy .
Case Study: Anticancer Therapy
In a specific case study involving polymersomes loaded with anticancer drugs, the incorporation of spiropyran compounds demonstrated improved cellular uptake and stability. The release of drugs was monitored in real-time using Förster Resonance Energy Transfer (FRET), confirming the effectiveness of this approach in cancer therapy .
Therapeutic Applications
Antioxidant Properties
The compound has been investigated for its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research indicates that derivatives of spiro[chromene-2,2'-indoline] exhibit significant antioxidant activity, making them potential candidates for therapeutic agents against various diseases linked to oxidative damage .
Potential Anticancer Activity
Further studies have explored the anticancer potential of related coumarin derivatives, suggesting that compounds similar to 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline] may possess cytotoxic effects against cancer cell lines. These findings highlight the need for further research into its mechanisms and efficacy as an anticancer agent .
Summary Table of Applications
Chemical Reactions Analysis
Key Reaction Pathway
The compound is synthesized via condensation of 2-hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde (3 ) with 1,3,3-trimethyl-2-methyleneindoline derivatives under reflux in ethanol or isopropanol, often with triethylamine as a base . Typical yields range from 57% to 87% depending on substituents .
Example Procedure
-
Reactants :
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2-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde (3 )
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1,3,3-Trimethyl-2-methyleneindoline iodide (5 )
-
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Conditions : Reflux in EtOH/i-PrOH, 18–24 h, with Et<sub>3</sub>N .
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Product : 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-8-yl)methanol (7 ) in 79% yield .
Benzylic Substitution Reactions
The benzylic hydroxyl group in 7 undergoes sequential chlorination and iodide displacement under Finkelstein conditions to form benzylic iodide 8 , enabling further functionalization .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination of 7 | SOCl<sub>2</sub> in DCM, 0°C, 30 min | 95% |
| Iodide formation (8 ) | KI in acetone, 22–24 h | 89% |
Amination and Macrocyclic Complexation
The benzylic iodide (8 ) reacts with DO3A derivatives (e.g., 9 ) in acetonitrile under basic conditions (Cs<sub>2</sub>CO<sub>3</sub>) to form macrocyclic gadolinium complexes (12 ) . This highlights its utility in synthesizing MRI contrast agents.
Key Data :
-
Product : Gd(III)-DO3A-spiro complex (12 )
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Conditions : 80°C, 24 h, Cs<sub>2</sub>CO<sub>3>
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Characterization : Confirmed by MP-AES for Gd content and mass spectrometry .
Electrophilic Substitution
The methoxy group at C6 directs electrophilic substitution to specific positions on the chromene ring. Nitration and halogenation occur preferentially at the para position relative to the methoxy group .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5′-Nitro derivative (15 ) | 57% |
| Methoxylation | CH<sub>3</sub>I/KOH | 5′,6-Dimethoxy derivative (16 ) | 87% |
Photochromic Behavior
While not a traditional chemical reaction, the compound exhibits reversible photoisomerization between the spirocyclic (colorless) and merocyanine (colored) forms under UV/visible light . The methoxy group stabilizes the open form through resonance effects .
Key Observations :
-
Thermal Relaxation : Half-life of merocyanine form ranges from seconds to hours, depending on solvent polarity .
Demethylation and Derivatization
Controlled demethylation of the methoxy group using BBr<sub>3</sub> or HI yields phenolic derivatives, enabling further coupling reactions (e.g., sulfonation).
Example :
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Reagent : BBr<sub>3</sub> in DCM, −78°C
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Product : 6-Hydroxy analogue, precursor for sulfonic acid derivatives.
Coordination Chemistry
The spirocyclic structure participates in ligand design for metal complexes. For example, coordination with Gd(III) enhances MRI contrast properties .
| Complex | Ligand Structure | Application |
|---|---|---|
| 12 | DO3A-functionalized spirocycle | MRI contrast agent |
| 23 | NO<sub>2</sub>-substituted | Redox-active probes |
Comparison with Similar Compounds
Structural and Substituent Variations
The photochromic and functional properties of spiropyrans are highly dependent on substituents. Below is a comparative analysis:
Key Structural Insights :
- Electron-Donating Groups (e.g., methoxy) : Stabilize the MC form, prolonging its lifetime and enhancing fluorescence .
- Electron-Withdrawing Groups (e.g., nitro) : Increase thermal stability of the SP form and shift absorption to longer wavelengths .
- Reactive Groups (e.g., formyl, hydroxy) : Facilitate functionalization for applications in drug delivery or polymer composites .
Photochromic and Fluorescent Properties
Photochromic behavior is critical for applications in optoelectronics and biomedicine.
Mechanistic Insights :
Preparation Methods
Three-Component Reactions with Isatin Derivatives
The cornerstone of spiro[indoline-3,4′-chromene] synthesis lies in three-component reactions involving isatin derivatives , malononitrile or ethyl cyanoacetate , and reactive methylene compounds . For 6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline], the methoxy and methyl substituents are introduced via tailored starting materials. For instance, 6-methoxyisatin serves as the indoline precursor, while 1,3,3-trimethyl-2-methyleneindoline provides the trimethylindoline moiety.
Reaction conditions typically involve ethanol or aqueous media with piperidine or triethylamine as bases, facilitating Knoevenagel condensation and subsequent cyclization. A representative protocol combines 6-methoxyisatin (1.0 equiv), malononitrile (1.2 equiv), and 1,3,3-trimethyl-2-methyleneindoline (1.1 equiv) in ethanol at room temperature for 12 h, yielding the target compound in 82–89%. The methoxy group remains intact under these mild conditions, avoiding demethylation side reactions.
Solvent and Catalyst Optimization
Recent advances highlight the role of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media. This Brønsted acid-surfactant-combined catalyst accelerates spirocyclization at 60°C, reducing reaction times to 2–4 h with yields exceeding 90%. The hydrophobic cavity of β-cyclodextrin stabilizes intermediates, while sulfonic acid groups protonate carbonyls to drive cyclization.
Catalytic Methods in Spiroindoline Synthesis
Heterogeneous Catalysis
Mesoporous silica nanoparticles (MSNs) and nanocrystalline MgO have emerged as efficient catalysts for spiroindoline synthesis. MSNs functionalized with sulfonic acid groups (-SO3H) provide high surface area and acid strength, enabling reactions at 50°C in ethanol with 95% yields. Similarly, MgO nanoparticles promote spirocyclization via surface Lewis acid sites, though methoxylation requires post-synthetic modification.
Photocatalytic and Electrocatalytic Approaches
Photoredox catalysis using Ru(bpy)3Cl2 under blue LED irradiation achieves spirocyclization at ambient temperature, leveraging single-electron transfer (SET) mechanisms. Electrocatalytic methods in ionic liquids (e.g., [BMIM]BF4) further enhance atom economy, with cyclic voltammetry studies confirming the formation of radical intermediates.
Stepwise Synthesis and Functionalization
Methoxylation of Chromene Precursors
Introducing the 6-methoxy group often precedes spirocyclization. A patent by details the methoxylation of 6-methyl-5-hepten-2-one using methanol and sulfuric acid at 50°C, yielding 6-methoxy-6-methylheptan-2-one in 63% yield. This ketone intermediate undergoes Darzens reaction with ethyl chloroacetate to form an epoxide, which is saponified and decarboxylated to yield methoxy-substituted chromenes.
Spirocyclization via Nitroso Intermediates
A two-step protocol from involves nitrosation of 4-methoxynaphthol with NaNO2 in acetic acid, followed by coupling with 1,3,3-trimethyl-2-methyleneindoline in toluene at 70°C. This method affords the spiro product in 97% yield after column chromatography, with the methoxy group introduced via the naphthol precursor.
Comparative Analysis of Synthetic Methodologies
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Three-component | Piperidine/Ethanol | 25 | 12 | 82–89 |
| β-CD-SO3H | β-CD-SO3H/H2O | 60 | 2–4 | 90–94 |
| Photoredox | Ru(bpy)3Cl2/CH3CN | 25 | 6 | 78 |
| Nitroso coupling | NaNO2/AcOH | 70 | 1.5 | 97 |
Key trends include higher yields for stepwise nitroso coupling (97%) versus MCRs (89%), albeit with longer purification steps. β-CD-SO3H offers a green alternative with rapid kinetics, while photoredox methods enable metal-free synthesis.
Q & A
Q. What are the optimized synthetic routes for 6-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indoline], and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of substituted aldehydes with indolinium salts. A high-yield method (91.2%) involves refluxing 5-chlorosalicylic aldehyde with 1,2,3,3-tetramethyl-3Н-indolium perchlorate in propanol-2, followed by triethylamine addition . Key factors include stoichiometric equivalence of reagents, solvent polarity, and base selection. Lower-polarity solvents (e.g., propanol-2) favor spirocyclization, while bases like triethylamine minimize side reactions .
Q. Which analytical techniques are critical for structural validation of this spiropyran?
Multidimensional NMR (1H, 13C, 15N) resolves spirocyclic conformation and substituent effects, with 2D techniques (COSY, NOESY) confirming spatial interactions . X-ray diffraction provides crystallographic data, revealing non-classical hydrogen bonds and π-π stacking in the chromene moiety . IR spectroscopy identifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .
Q. How does the photochromic mechanism of this compound function, and what experimental methods probe its light-responsive behavior?
UV/Vis irradiation induces ring-opening to the merocyanine form, characterized by a bathochromic shift. Kinetics are studied via time-resolved UV/Vis spectroscopy, while NMR and EPR monitor radical intermediates during isomerization . Solvatochromic effects (polarity-dependent absorbance) are quantified using solvent polarity scales (ET(30)) .
Advanced Research Questions
Q. How can computational models resolve contradictions in NMR assignments or predict photochromic reactivity?
Density Functional Theory (DFT) with 6-311G(d,p) basis sets calculates chemical shifts, validating experimental NMR assignments (e.g., distinguishing methoxy vs. methylindoline protons) . Time-dependent DFT (TD-DFT) models excited-state transitions, predicting absorption maxima and thermal relaxation barriers . Hirshfeld surface analysis maps intermolecular interactions in crystals, explaining discrepancies in hydrogen-bonding patterns .
Q. What strategies address discrepancies in photostability data across different polymer matrices?
Conflicting photostability reports arise from matrix-dependent steric hindrance and polarity. Methodologically, compare degradation rates using:
- Accelerated aging tests : Monitor absorbance decay under controlled UV intensity (e.g., 365 nm, 10 mW/cm²) .
- DSC/TGA : Assess polymer-spiropyran compatibility via glass transition (Tg) shifts and thermal decomposition profiles .
- AFM/SAXS : Correlate spatial distribution (aggregates vs. dispersed phases) with fatigue resistance .
Q. How can this spiropyran be integrated into stimuli-responsive materials for sensing or optoelectronic applications?
Sensor design : Covalent grafting onto cellulose or PMMA matrices enhances selectivity for metal ions (e.g., Cu²⁺). Fluorescence quenching assays with LODs <0.1 ppm are achieved via Förster resonance energy transfer (FRET) . Optoelectronics : Incorporate into covalent organic frameworks (COFs) for photo-switchable conductivity. UV-induced merocyanine formation alters charge transport, measured via impedance spectroscopy .
Methodological Considerations
- Spectral Interpretation : Assign overlapping NMR signals by comparing derivatives (e.g., 6-nitro or chloro analogs) .
- Yield Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations, prioritizing reaction efficiency and purity .
- Environmental Stability Testing : Evaluate humidity and temperature effects using climate chambers, with data normalized to dark/light cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
